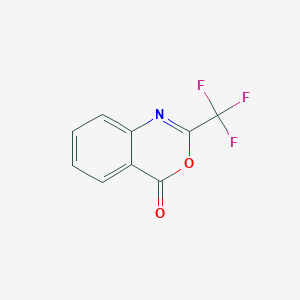

2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one

Übersicht

Beschreibung

The compound 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one is a derivative of the benzoxazinone family, which includes a variety of biologically active molecules. These compounds are known for their unique structures and drug-like activities, making them valuable in drug discovery . The trifluoromethyl group in the compound suggests the presence of electron-withdrawing substituents that can significantly affect the molecule's reactivity and properties .

Synthesis Analysis

The synthesis of benzoxazinone derivatives often involves catalytic methods or condensation reactions. For instance, a novel difunctional benzoxazine with o-trifluoroacetamide functionality has been synthesized via Mannich condensation, which is a step towards forming polybenzoxazole with high thermal stability and low dielectric constant . Another method includes a one-pot cascade synthesis catalyzed by copper, which allows for the convenient creation of various 2H-1,4-benzoxazin-3-(4H)-ones with diverse substituents . These methods highlight the versatility and adaptability of benzoxazinone synthesis.

Molecular Structure Analysis

The molecular structure of benzoxazinone derivatives is often confirmed using spectroscopic techniques such as NMR and FT-IR . X-ray crystallography is also used to determine the crystal and molecular structure, providing insights into the molecule's geometry and intermolecular interactions . The presence of electron-withdrawing groups, such as the trifluoromethyl group, can influence the electronic distribution within the molecule, affecting its reactivity and interaction with other molecules .

Chemical Reactions Analysis

Benzoxazinone derivatives can participate in various chemical reactions, serving as intermediates for the synthesis of other functionalized compounds. For example, 4H-1,2-benzoxazines with electron-withdrawing substituents can be used as precursors for functionalized o-quinone methides and multisubstituted phenols . The reactivity of these compounds is often influenced by the presence of electron-withdrawing or electron-donating substituents, which can stabilize or destabilize certain reaction intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazinone derivatives are influenced by their molecular structure. The trifluoromethyl group is known to impart high acidity to the fluorophenol moiety, resulting in sensitivity to pH changes and selectivity in metal cation binding . The electron-withdrawing nature of the trifluoromethyl group also contributes to the high thermal stability and low dielectric constant of the resulting polybenzoxazole, making it suitable for applications in microelectronics . The intermolecular interactions, such as hydrogen bonding and pi-pi stacking, play a crucial role in the solid-state structure and properties of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

One-Pot Synthesis Methods : Shariat et al. (2013) describe a one-pot method for synthesizing 2-substituted 4H-3,1-benzoxazin-4-one derivatives, highlighting its application in medical and industrial contexts. This method utilizes iminium cation from cyanuric chloride and dimethylformamide as a cyclizing agent, offering high yields under mild conditions (Shariat, Samsudin, & Zakaria, 2013).

Copper-Catalyzed Synthesis : Li et al. (2012) reported a copper-catalyzed selective benzylic C-O cyclization method for synthesizing 4H-3,1-benzoxazines. This process demonstrates a unique selectivity for a benzylic C(sp3)-H over an aromatic C(sp2)-H bond (Li et al., 2012).

Mechanochemical Synthesis : Pattarawarapan et al. (2016) developed a mechanochemical synthesis method for substituted 4H-3,1-benzoxazin-4-ones, emphasizing a solvent-assisted grinding approach that is mild and efficient. This method uses 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine, showcasing the synthesis's rapidity and high yields (Pattarawarapan, Wet-osot, Yamano, & Phakhodee, 2016).

Biological Applications and Effects

Bioactivity and Ecological Role : Macias et al. (2009) investigated compounds of the 1,4-benzoxazin-3(4H)-one class, including 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one, for their phytotoxic, antifungal, antimicrobial, and antifeedant effects. They also explored their potential as natural herbicide models and pharmaceutical development (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).

Serine Protease Inhibition : Hays et al. (1998) synthesized a series of 2-amino-4H-3,1-benzoxazin-4-ones, including 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one, as inhibitors of the C1r serine protease. This research highlights the potential of these compounds in addressing Alzheimer's disease pathology by targeting the complement enzyme C1r (Hays et al., 1998).

Safety and Hazards

Zukünftige Richtungen

The field of trifluoromethylation, which would include compounds like “2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one”, has seen significant recent advances and is a topic of ongoing research. Future directions could include the development of new synthetic methods, the exploration of novel applications, and the study of the biological activity of trifluoromethylated compounds .

Wirkmechanismus

Target of action

Trifluoromethyl-containing compounds are often used in medicinal chemistry due to their unique properties . .

Mode of action

The mode of action of trifluoromethyl-containing compounds can vary greatly depending on the specific compound and its targets. They often interact with their targets in a way that modulates the target’s function .

Biochemical pathways

Trifluoromethyl-containing compounds can be involved in various biochemical pathways, depending on their specific targets and modes of action .

Pharmacokinetics

Trifluoromethyl groups can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . .

Result of action

The molecular and cellular effects of trifluoromethyl-containing compounds can vary greatly depending on their specific targets and modes of action .

Action environment

Environmental factors can influence the action, efficacy, and stability of trifluoromethyl-containing compounds .

Eigenschaften

IUPAC Name |

2-(trifluoromethyl)-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO2/c10-9(11,12)8-13-6-4-2-1-3-5(6)7(14)15-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLXPUXNDMOETG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358770 | |

| Record name | 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16062-71-8 | |

| Record name | 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

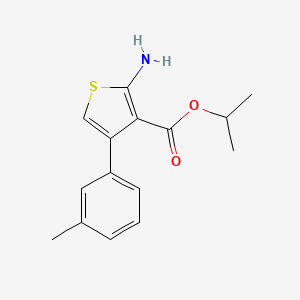

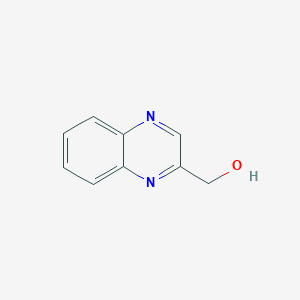

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-Methoxy-4-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1298227.png)

![Methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate](/img/structure/B1298232.png)

![3-[(E)-(4-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1298234.png)

![4-[(4-Fluoro-3-nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298236.png)

![(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1298248.png)